molecular formula C14H22Cl2N2 B1474142 (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 2098001-66-0

(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B1474142
CAS No.: 2098001-66-0
M. Wt: 289.2 g/mol
InChI Key: KDBLEAFPSCDXNE-UHFFFAOYSA-N
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Description

(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 and a molecular weight of 289.2 g/mol . This compound is of interest due to its unique structure, which combines an indene moiety with a pyrrolidine ring, making it a potential candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride may also interact with various receptors, contributing to its biological activity.

Mode of Action

It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound may influence a variety of biochemical pathways.

Result of Action

The broad range of biological activities exhibited by indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the indene moiety. One common method involves the use of N-substituted piperidines, which undergo a cascade reaction to form pyrrolidin-2-ones . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.

    Indene derivatives: These compounds share the indene moiety and may exhibit similar reactivity.

Uniqueness

What sets (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride apart is the combination of the indene and pyrrolidine structures, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-10-13-6-3-7-16(13)14-8-11-4-1-2-5-12(11)9-14;;/h1-2,4-5,13-14H,3,6-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBLEAFPSCDXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CC3=CC=CC=C3C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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